molecular formula C11H15ClN4O B13327717 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one

1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B13327717
M. Wt: 254.71 g/mol
InChI Key: BRWYUNBSRIMFBP-UHFFFAOYSA-N
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Description

1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one is a chemical compound with a complex structure that includes a piperazine ring substituted with a chlorinated methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-chloro-6-methylpyrimidine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

1-[4-(2-chloro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H15ClN4O/c1-8-7-10(14-11(12)13-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3

InChI Key

BRWYUNBSRIMFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCN(CC2)C(=O)C

Origin of Product

United States

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